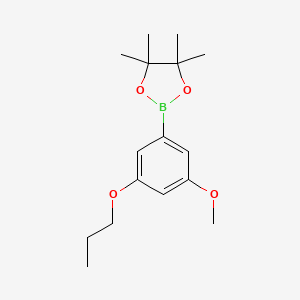

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 5-positions, respectively. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability to the boron atom, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

2-(3-methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-7-8-19-14-10-12(9-13(11-14)18-6)17-20-15(2,3)16(4,5)21-17/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBZHGYNKHDUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-5-propoxyphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium complexes to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: 3-Methoxy-5-propoxyphenylboronic acid.

Reduction: 3-Methoxy-5-propoxyphenylborane.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

This compound serves as a versatile reagent in organic chemistry. It is particularly useful for the formation of carbon-carbon bonds and carbon-boron bonds, which are essential in synthesizing complex organic molecules. Its ability to facilitate various coupling reactions makes it invaluable in the synthesis of pharmaceuticals and other organic compounds .

Case Studies:

- Synthesis of Complex Molecules: Researchers have utilized this compound to create intricate molecular architectures that are difficult to achieve with traditional methods. For instance, its application in Suzuki-Miyaura cross-coupling reactions has been documented, showcasing its effectiveness in forming biaryl compounds .

Medicinal Chemistry

Pharmaceutical Development:

In the realm of medicinal chemistry, this compound is instrumental in the development of new pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity and selectivity of drug candidates. The incorporation of boron into drug design has been linked to improved pharmacokinetic properties and reduced side effects .

Case Studies:

- Boron-Containing Drugs: Studies have demonstrated that compounds similar to 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can lead to the discovery of new therapeutic agents targeting specific diseases such as cancer and bacterial infections .

Material Science

Advanced Materials Formulation:

The compound is also utilized in material science for developing advanced materials including polymers and coatings. Its incorporation enhances properties such as thermal stability, mechanical strength, and resistance to environmental factors .

Case Studies:

- Polymer Development: Research indicates that adding this compound to polymer matrices can significantly improve their durability and performance in various applications ranging from electronics to protective coatings .

Bioconjugation Techniques

Labeling Biomolecules:

In biochemistry and molecular biology, this compound plays a crucial role in bioconjugation techniques. It facilitates the labeling of biomolecules for tracking and studying interactions within biological systems .

Case Studies:

- Drug Delivery Systems: The use of this compound in creating bioconjugates has been explored for drug delivery applications. Its ability to attach drugs to targeting moieties enhances the specificity and efficacy of therapeutic agents .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Organic Synthesis | Carbon-carbon bond formation | Enables synthesis of complex organic molecules |

| Medicinal Chemistry | Development of pharmaceutical compounds | Enhances efficacy and reduces side effects |

| Material Science | Formulation of advanced materials | Improves durability and environmental resistance |

| Bioconjugation | Labeling biomolecules | Facilitates studies in drug delivery and molecular biology |

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pinacol boronic esters allows for tailored properties in catalysis, materials science, and medicinal chemistry. Below is a systematic comparison of 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with key analogues:

Substituent Type and Electronic Effects

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- *Molecular weight calculated based on formula C₁₆H₂₅BO₄.

Aromatic System Modifications

Steric and Solubility Considerations

- Bulkier Substituents: 2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 8) features cyclopropylmethoxy groups, which introduce significant steric bulk and lipophilicity compared to the target compound’s propoxy group. This reduces reactivity in sterically demanding reactions but improves solubility in non-polar solvents .

- Alkyl vs. Alkoxy : Thiophene-based derivatives (e.g., 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit higher solubility in organic solvents due to hexyl chains, whereas alkoxy groups in the target compound balance polarity and reactivity .

Biological Activity

The compound 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 292.18 g/mol. The compound features a dioxaborolane ring that is crucial for its reactivity and interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Purity (GC) | >98.0% |

| Melting Point | 111.0 - 115.0 °C |

| Solubility | Soluble in organic solvents |

Dioxaborolanes are known to interact with biological molecules through boron-mediated processes. The presence of the methoxy and propoxy substituents on the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Anticancer Activity : Preliminary studies suggest that compounds in this class exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some dioxaborolanes have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

- Enzyme Inhibition : Research indicates that these compounds may act as inhibitors for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the substituents on the phenyl ring have been shown to influence both potency and selectivity towards specific biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-Methoxy-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. A representative method involves reacting a halogenated precursor (e.g., 3-methoxy-5-propoxyphenyl bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine. The reaction is conducted under inert atmosphere (N₂/Ar) in anhydrous dioxane at 80–110°C for 4–24 hours. Post-reaction purification employs column chromatography (silica/C18 reverse-phase) to isolate the product .

Q. How should this boronate ester be stored to ensure stability?

Store under argon at 0–6°C to prevent hydrolysis. The pinacol boronate group is sensitive to moisture and oxygen; thus, solutions should be prepared in anhydrous solvents (e.g., THF, DMF) immediately before use. Long-term storage in sealed, argon-filled vials with desiccants is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹¹B NMR : To confirm boronate ester formation (δ ~30–35 ppm).

- ¹H/¹³C NMR : To verify substitution patterns on the phenyl ring (e.g., methoxy and propoxy groups).

- HRMS (ESI/TOF) : For molecular weight validation.

- X-ray crystallography : Optional for structural elucidation if crystalline solids are obtained .

Advanced Research Questions

Q. How do substituents (methoxy vs. propoxy) influence the reactivity of this boronate in cross-coupling reactions?

The electron-donating methoxy group enhances the stability of the boronate but may reduce electrophilicity, requiring optimized catalysts (e.g., PdCl₂(dppf)). The propoxy group introduces steric bulk, potentially slowing transmetallation steps. Computational studies (DFT) can model charge distribution at the boron center to predict coupling efficiency. Experimental validation involves comparing yields with analogs like 2-(3,5-dimethoxyphenyl)-dioxaborolane (TCI Chemicals, CAS 365564-07-4) under identical conditions .

Q. How can computational tools address contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic yields (e.g., 14% in some protocols vs. >50% in others) may arise from solvent effects, ligand choice, or impurities. Use molecular dynamics (MD) simulations to model solvent interactions (e.g., dioxane vs. toluene) and ligand-catalyst binding affinities. Software like Gaussian or Schrödinger Suite can predict transition states, guiding experimental optimization of reaction parameters (temperature, stoichiometry) .

Q. What strategies mitigate side reactions during its use in multi-step syntheses?

Common issues include protodeboronation and homocoupling. Mitigation approaches:

- Additive screening : K₃PO₄ or Cs₂CO₃ as bases to stabilize intermediates.

- Ligand tuning : Bulky ligands (e.g., SPhos) suppress β-hydride elimination.

- Flow chemistry : Minimizes exposure to hydrolytic conditions. Cross-reference protocols for structurally similar compounds, such as 2-(2-methylbenzo[b]thiophen-3-yl)-dioxaborolane (CAS 1174298-60-2), which show enhanced stability in THF/water mixtures .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in arylations using this boronate?

Regioselectivity conflicts (e.g., meta vs. para substitution) may stem from competing directing effects of the methoxy/propoxy groups. For example, steric hindrance from the propoxy chain could override electronic effects. To resolve this:

- Conduct competitive experiments with deuterated analogs.

- Use in situ IR spectroscopy to monitor intermediate formation.

- Compare with analogs lacking the propoxy group (e.g., 2-(3-methoxyphenyl)-dioxaborolane, CAS 1195-66-0) .

Methodological Recommendations

Q. How to optimize purification for high-priority applications (e.g., pharmaceuticals)?

- Recrystallization : Use hexane/ethyl acetate gradients (1:5 to 1:10).

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) for >99% purity.

- TGA/DSC : Assess thermal stability for lyophilization compatibility .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₅BO₄ | |

| Stability (TGA) | Decomposition onset: 180°C | |

| Typical Reaction Yield | 14–60% (varies with catalyst/ligand) | |

| ¹¹B NMR Shift (δ, ppm) | 32.5 (in CDCl₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.